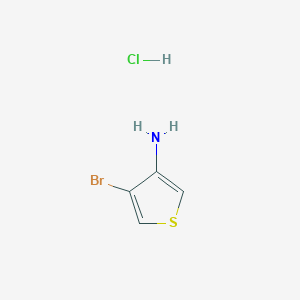

4-Bromothiophen-3-amine hydrochloride

Description

Systematic Nomenclature and Chemical Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, with the compound officially designated under Chemical Abstracts Service registry number 1864015-49-5. The molecular formula C₄H₅BrClNS accurately reflects the elemental composition, while the molecular weight of 214.51 grams per mole provides essential stoichiometric information for synthetic applications. The systematic name "3-Thiophenamine, 4-bromo-, hydrochloride" represents the formal Chemical Abstracts Service nomenclature, emphasizing the thiophene core structure with positional identification of substituents.

Alternative nomenclature systems provide additional clarity regarding the compound's structural features, with "this compound" serving as a commonly accepted descriptive name that clearly indicates the bromine substitution at position 4 and the amino group at position 3 of the thiophene ring. The designation "4-Bromo-3-aminothiophene hydrochloride" represents another acceptable naming convention that maintains structural clarity while emphasizing the amino functionality. These nomenclature variations reflect the compound's recognition across different chemical databases and research communities.

The structural identifiers for this compound include sophisticated molecular descriptors that enable precise chemical database searches and computational modeling applications. The International Chemical Identifier string "InChI=1S/C4H4BrNS.ClH/c5-3-1-7-2-4(3)6;/h1-2H,6H2;1H" provides a standardized representation of molecular connectivity, while the corresponding InChIKey "WPEBCMRYBQKBBF-UHFFFAOYSA-N" serves as a unique molecular identifier for database applications. The Simplified Molecular Input Line Entry System representation "BrC=1C(N)=CSC1.Cl" offers a concise structural notation that facilitates computational chemistry applications and structural analysis.

Historical Context in Heterocyclic Chemistry Research

The development of this compound traces its historical foundations to the pioneering work of Viktor Meyer, who discovered thiophene in 1882 as a contaminant in benzene through his observation of the characteristic blue indophenin reaction with isatin and sulfuric acid. This seminal discovery established thiophene as a fundamental heterocyclic system and laid the groundwork for subsequent investigations into thiophene derivatives and their synthetic modifications. Meyer's initial synthesis of thiophene using acetylene and elemental sulfur demonstrated the accessibility of the thiophene ring system and inspired generations of chemists to explore functionalized derivatives.

The historical progression from Meyer's initial thiophene discovery to the development of sophisticated derivatives like this compound reflects the evolution of heterocyclic chemistry as a distinct discipline within organic chemistry. The recognition of thiophene's aromatic character and its resemblance to benzene in many chemical reactions provided the theoretical framework for understanding how substituents could be systematically introduced to modify molecular properties. This understanding proved crucial for the development of halogenated and amino-substituted thiophene derivatives, where researchers learned to exploit the high reactivity of thiophene toward electrophilic substitution reactions.

The emergence of this compound as a research compound reflects the modern emphasis on structure-activity relationships in medicinal chemistry and materials science research. Contemporary investigations into thiophene derivatives have revealed their remarkable potential in pharmaceutical applications, with studies demonstrating diverse biological activities including anti-cancer, anti-inflammatory, antiprotozoal, antibacterial, antioxidant, and antiviral functions. The systematic development of compounds like this compound represents the culmination of decades of research into optimizing thiophene derivatives for specific research applications.

Research methodologies for thiophene derivative synthesis have evolved significantly since Meyer's initial discoveries, incorporating modern techniques such as palladium-catalyzed cross-coupling reactions, microwave-assisted synthesis, and environmentally conscious green chemistry approaches. The development of sophisticated synthetic strategies, exemplified by Suzuki cross-coupling reactions for thiophene modification, has enabled researchers to access complex derivatives like this compound with high efficiency and selectivity. These advances in synthetic methodology have positioned thiophene derivatives as versatile building blocks for drug discovery and materials science applications.

The contemporary significance of this compound within heterocyclic chemistry research reflects the compound's role as both a synthetic intermediate and a research tool for investigating fundamental chemical principles. Modern computational chemistry investigations, including density functional theory studies of molecular orbitals and reactivity descriptors, have provided detailed insights into the electronic properties of thiophene derivatives and their potential for further chemical modification. These theoretical advances complement experimental research efforts and guide the rational design of new thiophene-based compounds with tailored properties for specific applications.

Structure

2D Structure

Properties

IUPAC Name |

4-bromothiophen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS.ClH/c5-3-1-7-2-4(3)6;/h1-2H,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEBCMRYBQKBBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864015-49-5 | |

| Record name | 3-Thiophenamine, 4-bromo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1864015-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromothiophen-3-amine hydrochloride typically involves the bromination of thiophene followed by amination. One common method includes the following steps:

Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Amination: The brominated thiophene is then reacted with ammonia or an amine under suitable conditions to introduce the amine group.

Hydrochloride Formation: The resulting 4-Bromothiophen-3-amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromothiophen-3-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.

Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.

Coupling: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Organic Synthesis

4-Bromothiophen-3-amine is widely used in organic synthesis as a precursor for various compounds. It participates in reactions such as:

- Suzuki-Miyaura Coupling : A palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds, essential for constructing complex organic frameworks.

- Curtius Rearrangement : This reaction allows for the transformation of acyl azides into isocyanates, facilitating the synthesis of bioactive compounds .

Biological Applications

Research has indicated potential biological activities associated with 4-bromothiophen-3-amine:

- Antimicrobial Properties : Studies have explored its efficacy against various microbial strains, suggesting it may serve as an antimicrobial agent.

- Anticancer Activity : Preliminary investigations have shown that derivatives of this compound might inhibit cancer cell proliferation, making it a candidate for further drug development .

Pharmaceutical Development

The compound's structural features allow it to interact with biological targets effectively:

- Drug Design : Its amine functionality can form hydrogen bonds with target proteins, enhancing solubility and bioavailability of drug candidates. For instance, it has been involved in synthesizing inhibitors for specific kinases related to cancer treatment .

Data Table: Summary of Applications

| Application Area | Description | Examples/Notes |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Used in Suzuki-Miyaura coupling |

| Biological Research | Investigated for antimicrobial and anticancer properties | Potential bioactive compounds |

| Pharmaceutical Development | Role in drug design targeting specific biological pathways | Involved in synthesizing kinase inhibitors |

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from 4-bromothiophen-3-amine. The results indicated that certain derivatives showed significant inhibition of cancer cell lines, suggesting potential pathways for therapeutic development.

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial activity of 4-bromothiophen-3-amine against various bacterial strains. The findings revealed noteworthy efficacy, prompting further exploration into its use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-Bromothiophen-3-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing to elucidate its effects at the molecular level .

Comparison with Similar Compounds

Chemical Identity :

Physical Properties :

- Appearance : Solid

- Melting Point : >113°C (decomposition) .

- Storage : Requires storage at 4–8°C in a dry, dark, sealed environment .

Applications: Primarily used as a synthetic building block in organic chemistry and pharmaceutical research.

Comparison with Structurally Similar Compounds

N-Methyl-[(4-bromothien-3-yl)methyl]amine Hydrochloride

- Molecular Formula: C₆H₉BrClNS (inferred from synonyms in ).

- Key Differences :

(4-Bromo-3-methyl-benzyl)-methyl-amine Hydrochloride

- CAS No.: 2366997-08-0

- Molecular Formula : C₉H₁₃BrClN

- Key Differences :

(3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine Hydrochloride

- CAS No.: 2155856-59-8

- Molecular Formula : C₈H₆BrClF₃N

- Key Differences :

- Trifluoromethyl group introduces strong electron-withdrawing effects, enhancing stability against oxidation.

- Bromine on a phenyl ring (vs. thiophene) reduces π-electron density, altering reactivity in cross-coupling reactions.

- Higher molecular weight (290.51 g/mol) impacts solubility and bioavailability .

3-(4-Bromophenyl)oxetan-3-amine Hydrochloride

- CAS No.: 1349718-53-1

- Molecular Formula: C₉H₁₁BrClNO

- Key Differences :

Structural and Functional Analysis

Aromatic Ring Systems

Thiophene (4-Bromothiophen-3-amine) :

Benzene/Oxetane Derivatives :

Substituent Effects

- Bromine Position :

- Electron-Withdrawing Groups :

Physicochemical and Application Comparison

Biological Activity

4-Bromothiophen-3-amine hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and related studies.

Chemical Structure and Properties

The chemical formula for this compound is CHBrN·HCl. It features a bromine atom attached to a thiophene ring, which is known for its unique electronic properties. This structure allows for various interactions with biological targets, making it a candidate for drug development.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, studies on thieno[2,3-d]pyrimidine derivatives have shown that modifications can lead to enhanced cytotoxicity against cancer cell lines such as MDA-MB-231. The presence of electron-withdrawing groups has been correlated with increased activity, suggesting that this compound may also demonstrate similar properties .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

- Interaction with Perforin : Some diarylthiophene analogues have been noted for their ability to inhibit perforin, a protein involved in immune responses and cell lysis. This suggests that this compound may modulate immune responses .

- Antiviral Properties : Compounds within the same chemical class have demonstrated antiviral activities against various viruses, indicating potential applications in antiviral therapy .

Study on Antitumor Activity

A study evaluated the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives against the MDA-MB-231 breast cancer cell line. The results indicated that specific substitutions on the thiophene ring led to varying degrees of cytotoxicity, with some compounds achieving IC values as low as 27.6 μM. This suggests that structural modifications could enhance the efficacy of this compound against similar cancer types .

Study on Antiviral Activity

Another investigation focused on the antiviral potential of thiophene derivatives against the tobacco mosaic virus (TMV). The results showed that certain derivatives exhibited significant antiviral activity, highlighting the importance of structural features in determining biological activity .

Summary Table of Biological Activities

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.